5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester
Description
5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester (CAS: 1036990-30-3) is a boronic acid pinacol ester derivative featuring a pyridine core. The compound is distinguished by two key structural elements:
- A boronic acid pinacol ester at position 3 of the pyridine ring, which enhances stability and solubility for applications in cross-coupling reactions like Suzuki-Miyaura .
- A 3-(2,2,2-trifluoroethyl)ureido group at position 5, introducing hydrogen-bonding capability and electron-withdrawing properties due to the trifluoroethyl moiety.
This compound is utilized in pharmaceutical and materials research, particularly where tailored electronic and steric properties are critical.
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3N3O3/c1-12(2)13(3,4)24-15(23-12)9-5-10(7-19-6-9)21-11(22)20-8-14(16,17)18/h5-7H,8H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOLZEUCWBWXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
It’s important to note that boronic esters, such as the pinacol ester in this compound, are susceptible to hydrolysis, especially at physiological ph . This can influence the compound’s bioavailability, as the rate of hydrolysis can be considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical research .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the boronic ester component of the compound . Additionally, the presence of a metal catalyst, such as palladium, is crucial for the Suzuki–Miyaura coupling reaction to occur .
Biological Activity
5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. The following sections will explore its biological activity, including anticancer, antibacterial, and antiviral effects, along with relevant case studies and research findings.
- Molecular Formula : C12H14B F3N2O3
- Molecular Weight : 303.05 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. They can form complexes with Lewis bases such as hydroxyl groups and nucleophilic residues in enzymes or nucleic acids. This interaction can inhibit enzymatic activity or alter biological pathways, making boronic acids valuable in drug design.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For example:
- Bortezomib , a well-known boronic acid derivative, is a proteasome inhibitor used in multiple myeloma treatment. Studies show that similar compounds can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways .
- Case Study : A study involving the compound demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., breast and prostate cancer), suggesting its potential as a therapeutic agent .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial effects:
- Compounds containing boron have shown efficacy against resistant bacterial strains by targeting specific bacterial enzymes involved in cell wall synthesis.
- Research Findings : A recent study highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, by interfering with the bacterial cell wall biosynthesis pathway .
Antiviral Activity
The antiviral potential of boronic acids is an emerging area of research:
- Some studies suggest that these compounds can inhibit viral replication by interacting with viral proteins or host cell receptors.
- Case Study : In vitro studies demonstrated that similar boronic acid derivatives could reduce the replication of influenza viruses, indicating a possible therapeutic role in viral infections .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyridine-3-boronic acid pinacol esters, focusing on substituent variations and physicochemical properties:
| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Features |
|---|---|---|---|---|---|---|
| 5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester (Target) | Ureido (trifluoroethyl) | Not explicitly listed | Not available | 1036990-30-3 | Not provided | Hydrogen-bonding, strong electron-withdrawing |
| 5-Trifluoromethylpyridine-3-boronic acid pinacol ester | Trifluoromethyl | C₁₂H₁₅BF₃NO₂ | 273.07 | 1084953-47-8 | 97.0% | High electronegativity, compact substituent |
| 3-Fluoropyridine-4-boronic acid pinacol ester | Fluorine (position 4) | C₁₁H₁₅BFNO₂ | 223.05 | 458532-88-2 | 97.0% | Halogen substitution, moderate reactivity |
| 5-(Pyrrolidinocarbonyl)pyridine-3-boronic acid pinacol ester | Pyrrolidinocarbonyl | Not explicitly listed | Not available | 1218790-21-6 | 96.0% | Amide functionality, steric bulk |
| 5-(Methoxymethyl)pyridine-3-boronic acid pinacol ester | Methoxymethyl | C₇H₈O₄* | 249.11 | 15341-68-1 | Not provided | Ether linkage, moderate polarity |
*Molecular formula in conflicts with expected pinacol structure; verification recommended.
Key Comparative Insights:
- Electronic Effects : The trifluoroethyl ureido group (target) offers stronger electron-withdrawing effects than the trifluoromethyl group (1084953-47-8) due to the additional polar urea linkage .
- Synthetic Utility: Fluorinated analogs (e.g., 458532-88-2) are preferred in electron-deficient coupling partners, whereas pyrrolidinocarbonyl derivatives (1218790-21-6) may hinder reactivity due to steric bulk .
Notes
Data Limitations : Molecular formulas for some compounds (e.g., 1218790-21-6) are inferred; consult primary literature for validation.
Purity Variability : Commercial purity ranges from 96–97%, which may impact reproducibility in sensitive reactions.
Preparation Methods
Synthesis of 3-Bromo-5-Aminopyridine Precursor
The synthesis begins with 3-bromo-5-aminopyridine, a commercially available building block. To prevent interference during subsequent borylation, the amine is protected as an acetyl derivative using acetic anhydride in dichloromethane (yield: >95%).
Miyaura Borylation Reaction Conditions
Protected 3-bromo-5-acetamidopyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron under inert conditions:
Mechanistic Insight : Oxidative addition of the Pd(0) catalyst to the C–Br bond forms a Pd(II) intermediate, which reacts with diboron reagent via transmetallation. Reductive elimination yields the boronic ester and regenerates the catalyst.
Deprotection of the 5-Amino Group
Hydrolysis of the acetamide is achieved under mild acidic conditions (e.g., HCl in dioxane), preserving the boronic ester. Alternatives like enzymatic deprotection may enhance selectivity.
Alternative Borylation Strategies
Halogen-Metal Exchange Followed by Boronation
Lithiation or magnesiation of 3-bromopyridine derivatives, followed by quenching with triisopropyl borate, offers an alternative route. However, this method suffers from lower functional group tolerance compared to Pd catalysis.
Iridium-Catalyzed C–H Borylation
While iridium complexes (e.g., Ir(COD)(OMe))₂ enable direct C–H borylation, the absence of directing groups in the target molecule limits regiocontrol. Substrates with electron-withdrawing groups (e.g., CF₃) may favor borylation at position 4 over 3, reducing utility.
Optimization Challenges and Solutions
Protecting Group Selection
Boronic Ester Stability
The pinacol ester’s hydrolytic sensitivity mandates anhydrous conditions during ureido formation. Silica gel chromatography with ethyl acetate/hexane mixtures (1:4) minimizes decomposition.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(3-(2,2,2-trifluoroethyl)ureido)pyridine-3-boronic acid pinacol ester?
The synthesis typically involves two key steps: (1) introduction of the boronic acid pinacol ester group to pyridine-3-boronic acid derivatives and (2) functionalization with the trifluoroethyl urea moiety. A similar procedure ( ) uses pyridine-3-boronic acid pinacol ester in a coupling reaction with trifluoroethyl isocyanate under basic conditions (e.g., NaH or DBU in THF). The boronic ester group is stable under these conditions, but rigorous moisture exclusion is critical to prevent hydrolysis .
Q. Q2. How can researchers optimize reaction yields for introducing the trifluoroethyl urea group?
Optimization involves controlling stoichiometry (excess trifluoroethyl isocyanate) and reaction time. highlights the use of diethyl carbonate/water as a solvent system at 90°C for 1 hour, achieving ~70% yield. Alternative methods (e.g., microwave-assisted synthesis) may reduce reaction times and improve selectivity for the urea linkage .
Advanced Synthesis Challenges
Q. Q3. What are the key challenges in stabilizing the trifluoroethyl urea moiety during synthesis?
The trifluoroethyl group’s electron-withdrawing nature can destabilize intermediates, leading to side reactions such as hydrolysis or elimination. suggests using anhydrous conditions and low temperatures (0–5°C) during urea formation. Additionally, protecting group strategies (e.g., Boc for amines) may mitigate unwanted reactivity .
Q. Q4. How can competing side reactions in Suzuki-Miyaura couplings involving this compound be minimized?
Competing protodeboronation or homocoupling can occur due to the electron-deficient pyridine ring. recommends using Pd(dppf)Cl₂ as a catalyst with K₃PO₄ as a mild base in THF/water (3:2) at 75°C. Degassing solvents and maintaining an inert atmosphere further suppress oxidative side reactions .
Basic Characterization and Purity Assessment
Q. Q5. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the urea linkage (NH resonance at ~8–10 ppm) and boronic ester integration.
- HPLC-MS : For purity assessment and detection of hydrolyzed boronic acid byproducts.
- Elemental Analysis : To verify boron and fluorine content. reports a melting point of 131–133°C for structurally similar boronic esters, aiding in identity confirmation .
Q. Q6. How should researchers handle discrepancies in purity assessments between GC and HPLC?
GC (as in –3) may underestimate purity due to thermal decomposition of the urea group. HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) provides more reliable quantification. Cross-validate with ¹⁹F NMR to assess trifluoroethyl group integrity .
Advanced Mechanistic and Stability Studies
Q. Q7. How does the trifluoroethyl urea group influence the compound’s stability under basic conditions?
The urea group is prone to hydrolysis under strong basic conditions (pH > 10). recommends storage at 0–6°C in airtight, light-protected containers to prevent degradation. Stability studies in DMSO-d₆ over 72 hours (monitored via ¹H NMR) show <5% decomposition when stored correctly .
Q. Q8. What mechanistic insights explain low yields in cross-coupling reactions with electron-rich aryl halides?
The electron-deficient pyridine ring reduces boronate nucleophilicity, slowing transmetallation. suggests using electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (90–100°C) to enhance reactivity. Kinetic studies via in situ IR can track reaction progress .
Applications in Advanced Research
Q. Q9. How is this compound utilized in covalent organic framework (COF) synthesis?
While direct evidence is limited, analogous boronic esters () are used in COF assembly via Suzuki-Miyaura coupling. The trifluoroethyl urea group could introduce polar functional sites for gas adsorption or catalysis. Optimize monomer ratios and solvent systems (e.g., mesitylene/dioxane) for crystallinity .
Q. Q10. What role does this compound play in medicinal chemistry as a protease inhibitor intermediate?
The trifluoroethyl group mimics carbonyl bioisosteres in protease inhibitors. demonstrates its use in synthesizing pyridine-based scaffolds for kinase targets. Docking studies (e.g., AutoDock Vina) can predict binding affinities when paired with boronic acid warheads .
Troubleshooting and Data Contradictions
Q. Q11. How should researchers address contradictory literature reports on optimal coupling conditions?
Contradictions often arise from solvent/base choices. For example, uses TBHP as an oxidant, while employs K₃PO₄. Systematically test conditions using Design of Experiments (DoE) to identify critical factors (e.g., base strength, Pd loading). Cross-reference with kinetic data from .
Q. Q12. Why do some protocols report poor solubility in aqueous systems despite the urea group’s polarity?
The pinacol ester’s hydrophobicity dominates solubility. suggests using DMSO or DMF as co-solvents (≤10% v/v) to enhance aqueous miscibility. Dynamic light scattering (DLS) can monitor aggregation in mixed solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
